3-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indole
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Overview
Description
3-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indole is a heterocyclic compound that features both pyrimidine and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indole typically involves the reaction of 2-chloro-5-methoxypyrimidine with an indole derivative. One common method is the Buchwald-Hartwig amination, which employs palladium catalysts and ligands to facilitate the formation of the C-N bond between the pyrimidine and indole rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Cross-Coupling Reactions: The indole and pyrimidine rings can be further functionalized through cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Buchwald-Hartwig amination and other cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing and Reducing Agents: For altering the oxidation state of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyrimidine ring.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
Its ability to interact with biological targets, such as enzymes and receptors, makes it a valuable candidate for drug discovery .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Another pyrimidine derivative with similar reactivity but different electronic properties.
5-Chloro-2-hydroxypyridine: A compound with a similar structure but different functional groups, leading to different reactivity and applications.
Uniqueness
3-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indole is unique due to its combination of pyrimidine and indole moieties, which provides a versatile scaffold for various chemical modifications and applications. Its ability to undergo multiple types of reactions and interact with diverse biological targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C13H10ClN3O |
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Molecular Weight |
259.69 g/mol |
IUPAC Name |
3-(2-chloro-5-methoxypyrimidin-4-yl)-1H-indole |
InChI |
InChI=1S/C13H10ClN3O/c1-18-11-7-16-13(14)17-12(11)9-6-15-10-5-3-2-4-8(9)10/h2-7,15H,1H3 |
InChI Key |
CNUWFKVRBIHRSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1C2=CNC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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